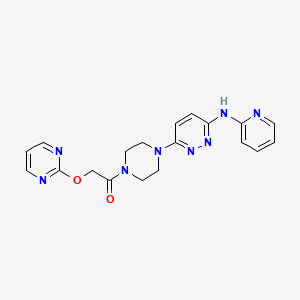

1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone

Description

Properties

IUPAC Name |

1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]-2-pyrimidin-2-yloxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N8O2/c28-18(14-29-19-21-8-3-9-22-19)27-12-10-26(11-13-27)17-6-5-16(24-25-17)23-15-4-1-2-7-20-15/h1-9H,10-14H2,(H,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKHCRAFBCOSCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)COC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyridazinyl Intermediate: This could involve the reaction of a pyridine derivative with hydrazine to form the pyridazinyl core.

Piperazine Coupling: The pyridazinyl intermediate can then be coupled with piperazine under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Ether Formation: The final step might involve the reaction of the piperazinyl intermediate with a pyrimidinyl ether under basic conditions to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions could involve reagents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding N-oxides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a therapeutic agent, particularly if it exhibits activity against certain biological targets.

Medicine

In medicinal chemistry, compounds with similar structures are often explored for their potential as drugs, particularly in the treatment of diseases like cancer, infections, or neurological disorders.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone would depend on its specific biological activity. Generally, such compounds might interact with specific proteins or enzymes, inhibiting or modulating their activity. This could involve binding to active sites or allosteric sites on the target molecules.

Comparison with Similar Compounds

(a) 2-(4-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47/RTC536)

- Structural Differences: MK47 replaces the pyridazine-pyridin-2-ylamino and pyrimidin-2-yloxy groups with a trifluoromethylphenyl-substituted piperazine and a thiophen-2-ylacetic acid-derived ethanone .

- Synthesis : MK47 was synthesized via HOBt/TBTU-mediated coupling, achieving an 82% yield after purification . This contrasts with the target compound’s likely multi-step synthesis involving pyridazine functionalization and ether bond formation.

- Functional Implications : The trifluoromethyl group in MK47 enhances lipophilicity and metabolic stability, whereas the pyrimidin-2-yloxy group in the target compound may improve hydrogen-bonding interactions with biological targets.

(b) Piperidine-Based Analogs from European Patents

- Example: 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrimidin-2-yl)ethanone .

- Structural Differences : This analog substitutes piperazine with a stereochemically defined piperidine ring and incorporates a fused imidazo-pyrrolo-pyrazine system.

- Functional Implications : Piperidine’s reduced basicity compared to piperazine may alter pharmacokinetics (e.g., blood-brain barrier penetration). The fused heterocycle could enhance binding affinity to purinergic or kinase targets.

(c) Pyridazine Derivatives from Commercial Sources

- Example: Methyl 4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)benzoate .

- Structural Differences: This compound features a tetrahydropyranylamino group on pyridazine and an ester-linked benzoate.

- Functional Implications: The tetrahydropyran group may improve aqueous solubility compared to the target compound’s pyridin-2-ylamino substituent.

Hypothetical Structure-Activity Relationships (SAR)

While direct biological data for the target compound is unavailable, structural comparisons allow for theoretical SAR insights:

Pharmacokinetic and Physicochemical Considerations

- Lipophilicity : The trifluoromethyl group in MK47 increases logP, favoring membrane permeability, whereas the pyrimidin-2-yloxy group in the target compound may reduce logP, enhancing solubility.

- Metabolic Stability : Piperazine derivatives (target compound, MK47) are prone to N-dealkylation, whereas piperidine analogs might exhibit slower hepatic clearance due to reduced ring basicity.

- Synthetic Complexity : The target compound’s pyridazine-pyrimidine scaffold likely requires specialized coupling strategies, contrasting with MK47’s straightforward amide synthesis .

Biological Activity

The compound 1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features several key structural elements:

- Piperazine Ring : A common scaffold in many pharmacologically active compounds.

- Pyridazine and Pyridine Moieties : These nitrogen-containing heterocycles are known for their role in biological activity, including interaction with various receptors and enzymes.

- Ethanone Group : Contributes to the overall reactivity and binding capabilities of the molecule.

Biological Activity Overview

The biological activity of the compound can be categorized into several areas:

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine-based compounds exhibit significant anticancer properties. For instance, certain pyridazine derivatives were tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways critical for cancer progression.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research has shown that similar pyridazine derivatives possess activity against a range of bacterial strains and fungi, making them candidates for further development as antimicrobial agents.

Neuropharmacological Effects

Compounds with piperazine structures are frequently investigated for their effects on neurotransmitter systems. Some studies have reported that related compounds demonstrate serotonin reuptake inhibition, indicating potential antidepressant effects.

The mechanisms through which 1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone exerts its biological effects may include:

- Enzyme Inhibition : Interaction with specific kinases or enzymes that regulate cellular processes.

- Receptor Modulation : Binding to neurotransmitter receptors, impacting signaling pathways associated with mood and cognition.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.